

Physical and chemical properties of 3,3-Dimethyl-2-oxobutanal

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-oxobutanal

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In-Depth Technical Guide to 3,3-Dimethyl-2-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,3-Dimethyl-2-oxobutanal**, a significant alpha-ketoaldehyde. The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines relevant information on its chemical reactivity and safety considerations. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development, offering a consolidated source of technical data and methodologies.

Chemical Identity and Structure

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is a dicarbonyl compound featuring both a ketone and an aldehyde functional group. The presence of a bulky tert-butyl group adjacent to the ketone functionality significantly influences its steric and electronic properties.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3,3-dimethyl-2-oxobutanal[1][2][3]
Synonyms	tert-Butylglyoxal, 3,3-dimethyl-2-oxobutyraldehyde, 3,3-dimethylbutan-1,2-dione, t-Butylglyoxal[4][5]
CAS Number	4480-47-1[1][2][4]
Molecular Formula	C ₆ H ₁₀ O ₂ [1][4]
Molecular Weight	114.14 g/mol [1][3]
InChI	InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3[1][2]
InChIKey	ASONUAQLGIPYMA-UHFFFAOYSA-N[1][2]
SMILES	CC(C)(C)C(=O)C=O[1][3]

Physicochemical Properties

The physical and chemical properties of **3,3-Dimethyl-2-oxobutanal** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

Property	Value	Reference
Physical Form	Powder	[2]
Melting Point	78-80 °C	[2]
Boiling Point	128.2 °C at 760 mmHg	[4][5]
Density	0.935 g/cm ³	[4][5]
Flash Point	34.4 °C	[4][5]
Refractive Index	1.406	[4][5]
LogP (predicted)	0.80050	[4][5]
Water Solubility	Soluble	[6]

Spectroscopic Data

Detailed experimental spectroscopic data for **3,3-Dimethyl-2-oxobutanal** is not readily available in public literature. However, predicted data and information from closely related compounds can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data suggests a molecular ion peak [M]⁺ at m/z 114.06753. Common adducts include [M+H]⁺ at 115.07536 and [M+Na]⁺ at 137.05730.[7] A likely fragmentation pattern for α-ketoaldehydes involves cleavage of the C-C bond between the two carbonyl groups. For **3,3-Dimethyl-2-oxobutanal**, this would lead to characteristic fragments. The NIST Mass Spectrometry Data Center provides a GC-MS spectrum with top peaks at m/z 29, 41, and 57.[3]

NMR Spectroscopy

While specific experimental spectra for **3,3-Dimethyl-2-oxobutanal** are not available, the expected chemical shifts can be predicted based on its structure.

- ¹H NMR: A singlet for the aldehydic proton would be expected in the downfield region (around 9-10 ppm). A singlet for the nine equivalent protons of the tert-butyl group would

appear in the upfield region (around 1.0-1.5 ppm).

- ^{13}C NMR: The aldehydic and ketonic carbonyl carbons would show signals in the highly deshielded region (190-220 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of **3,3-Dimethyl-2-oxobutanal** is expected to show strong characteristic absorption bands for the two carbonyl groups. The aldehyde C=O stretch typically appears around $1740\text{-}1720\text{ cm}^{-1}$, while the ketone C=O stretch is expected around $1725\text{-}1705\text{ cm}^{-1}$. The aldehydic C-H stretch would likely show two weak bands in the region of $2830\text{-}2800\text{ cm}^{-1}$ and $2730\text{-}2700\text{ cm}^{-1}$.

Chemical Reactivity

Atmospheric Reactivity

Studies on the atmospheric degradation of **3,3-Dimethyl-2-oxobutanal** have been conducted. It reacts with atmospheric oxidants such as Cl atoms, OH radicals, and NO_3 radicals. The main degradation products are carbonyl compounds, including acetone, formaldehyde, and 2,2-dimethylpropanal.[8]

Reactivity with Biological Nucleophiles

As an α -ketoaldehyde, **3,3-Dimethyl-2-oxobutanal** is expected to be reactive towards biological nucleophiles such as the thiol groups of cysteine residues and the amine groups of lysine residues in proteins. This reactivity is a general characteristic of α,β -unsaturated carbonyl compounds and can lead to the formation of covalent adducts.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **3,3-Dimethyl-2-oxobutanal** are not extensively documented in publicly accessible literature. The following sections provide general methodologies that can be adapted for this compound.

Synthesis

A potential synthetic route to **3,3-Dimethyl-2-oxobutanal** is through the oxidation of 3,3-dimethyl-2-butanone (pinacolone).^{[9][10]}

Workflow for a Potential Synthesis:



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Caption: General workflow for the synthesis of **3,3-Dimethyl-2-oxobutanal**.

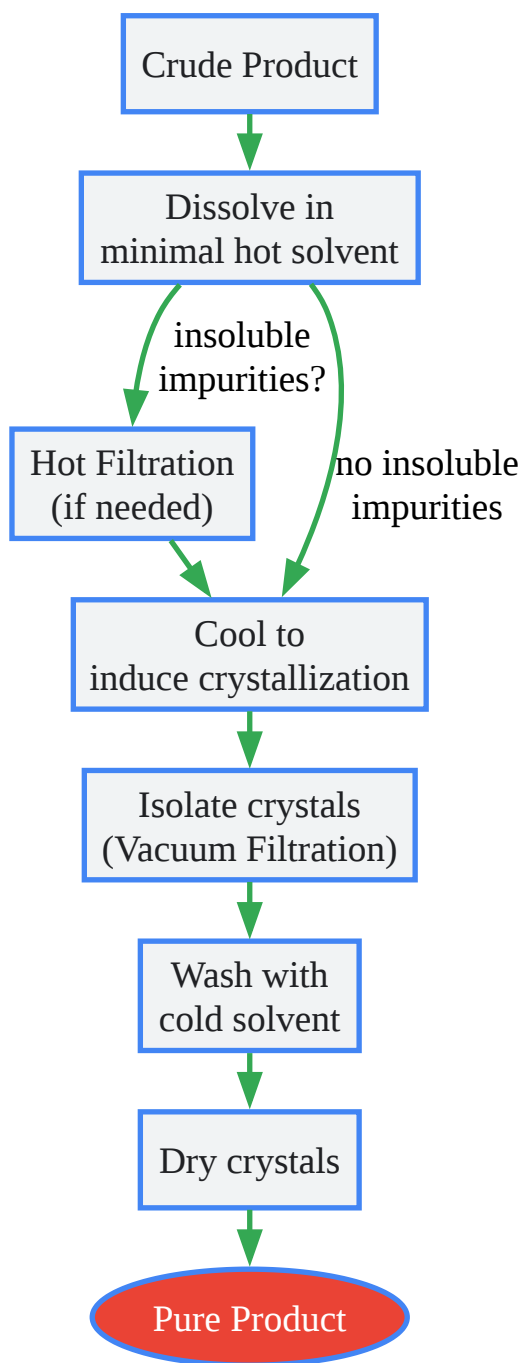
Purification

Recrystallization Protocol:

A general procedure for the purification of a solid organic compound by recrystallization involves the following steps:

- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent.
- Drying: Dry the purified crystals.

Logical Diagram for Purification:



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Caption: Decision workflow for purification by recrystallization.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

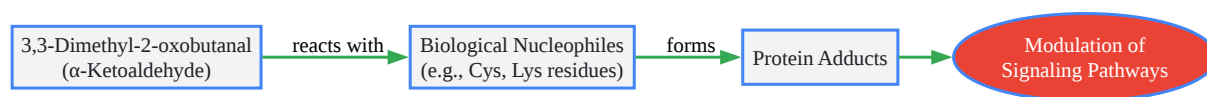
GC-MS is a suitable technique for the analysis of volatile compounds like **3,3-Dimethyl-2-oxobutanal**. A general GC-MS method would involve:

- Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector at an elevated temperature.
- Oven Program: A temperature ramp to separate components based on their boiling points.
- MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking **3,3-Dimethyl-2-oxobutanal** to specific biological signaling pathways. However, as an α -ketoaldehyde, it belongs to a class of compounds known to be involved in cellular signaling, often through their reactivity with proteins and other biomolecules. α -Keto acid dehydrogenase complexes, for instance, are key players in metabolic signaling.[1][7] Reactive aldehydes can modulate signaling pathways by forming adducts with key proteins.

Hypothesized Interaction with Cellular Signaling:



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Caption: Hypothesized mechanism of interaction with cellular components.

Safety and Handling

3,3-Dimethyl-2-oxobutanal is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,3-Dimethyl-2-oxobutanal is a reactive α -ketoaldehyde with a unique structural feature of a tert-butyl group. This guide has summarized its key physical, chemical, and spectroscopic properties based on available data. While detailed experimental protocols and its specific roles in biological signaling are yet to be fully elucidated, the information provided herein serves as a foundational resource for scientists and researchers. Further investigation into its reactivity and biological activity is warranted to fully understand its potential applications.

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